molecular formula C9H8Cl2N2O B1601846 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 73148-15-9

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1601846
CAS RN: 73148-15-9
M. Wt: 231.08 g/mol
InChI Key: SJFDPQBNAWKVCZ-UHFFFAOYSA-N
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Description

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a suitable candidate for use in many different areas. In

Mechanism Of Action

The mechanism of action of 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is primarily through its antagonistic effect on the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity, which is essential for learning and memory processes. By blocking the NMDA receptor, this compound can modulate the activity of the neurotransmitter glutamate, which is involved in various physiological and pathological processes.

Biochemical And Physiological Effects

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have several biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in various physiological and pathological processes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one in lab experiments is its unique structure and properties, which make it a suitable candidate for use in various fields. Additionally, this compound has been extensively studied, and its mechanism of action is well understood, which makes it easier to design experiments and interpret results. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the study of 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the development of more selective NMDA receptor antagonists that can be used to treat various neurological disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. Further research is needed to explore the potential applications of this compound in these areas.
Conclusion:
In conclusion, 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound has a unique structure and properties that make it a suitable candidate for use in many different areas. The synthesis method of this compound is complex, and its mechanism of action is primarily through its antagonistic effect on the NMDA receptor. This compound has several biochemical and physiological effects, and its potential advantages and limitations for lab experiments have been discussed. Finally, several future directions for the study of this compound have been identified, which will help to advance our understanding of its potential applications in various fields.

Scientific Research Applications

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that this compound has a selective antagonistic effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. This property makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

6,7-dichloro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFDPQBNAWKVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC(=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571698
Record name 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

73148-15-9
Record name 6,7-Dichloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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